molecular formula C7H4ClFN2 B1383963 4-Amino-5-chloro-2-fluoro-benzonitrile CAS No. 1443253-03-9

4-Amino-5-chloro-2-fluoro-benzonitrile

Cat. No. B1383963
M. Wt: 170.57 g/mol
InChI Key: XAUGAORSTZPARZ-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-fluoro-benzonitrile is a chemical compound with the molecular formula C7H4ClFN2 and a molecular weight of 170.57 . It is a yellow solid at room temperature .


Synthesis Analysis

The synthesis of benzonitriles, such as 4-Amino-5-chloro-2-fluoro-benzonitrile, often involves the conversion of corresponding benzoic acids to their chloride and then to their amide, followed by dehydration . Another method involves heating the acid with one equivalent of an arylsulphonamide and two equivalents of phosphorus pentachloride .


Molecular Structure Analysis

The InChI code for 4-Amino-5-chloro-2-fluoro-benzonitrile is 1S/C7H4ClFN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2 . This indicates that the molecule consists of a benzene ring with a chlorine atom at position 5, a fluorine atom at position 2, and an amino group at position 4.


Physical And Chemical Properties Analysis

4-Amino-5-chloro-2-fluoro-benzonitrile is a yellow solid at room temperature . The compound is stored at a temperature between 0-5 degrees Celsius .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Bicalutamide Intermediate : 4-Amino-2-(trifluoromethyl)benzonitrile, related to 4-Amino-5-chloro-2-fluoro-benzonitrile, is an intermediate for the synthesis of bicalutamide. This compound is synthesized from m-fluoro-(trifluoromethyl)benzene through a series of reactions including bromination, Grignard reaction, cyanidation, and amination (Zhang Tong-bin, 2012).

  • Intermediate for Diarylpyrimidine HIV-1 Reverse Transcriptase Inhibitors : 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, similar to the compound , is an important intermediate in synthesizing diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

Spectroscopy and Vibrational Studies

  • Vibrational Spectra Analysis : Density functional theory (DFT) calculations have been employed to study the vibrational spectra of 2-amino-5-chloro benzonitrile, closely related to the subject compound. This involves FTIR and FT Raman spectroscopy, providing insights into the vibrational modes of the molecule (V. Krishnakumar & S. Dheivamalar, 2008).

  • Infrared and Raman Spectra Study : Similar studies have been conducted on 3-chloro-4-fluoro benzonitrile, exploring its molecular structure and vibrational spectra using ab initio HF and density functional method. This research provides a detailed interpretation of the infrared and Raman spectra (N. Sundaraganesan et al., 2008).

Chemical Synthesis and Reactions

  • Synthesis of Various Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, structurally related to the compound , has been used as a building block in the solid-phase synthesis of various heterocyclic scaffolds. This includes the preparation of substituted nitrogenous heterocycles (Soňa Křupková et al., 2013).

  • Antimicrobial Agent Synthesis : Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines from 2-amino-5-fluoro/5-trifluoromethyl/5-chloro-3-trifluoromethyl benzenethiols indicates the use of similar compounds in creating antimicrobial agents (B. S. Rathore & M. Kumar, 2006).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-amino-5-chloro-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUGAORSTZPARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-chloro-2-fluoro-benzonitrile

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